molecular formula C7H6FNO2 B1441928 5-Fluoro-6-methylpyridine-2-carboxylic acid CAS No. 1005474-88-3

5-Fluoro-6-methylpyridine-2-carboxylic acid

Cat. No. B1441928
M. Wt: 155.13 g/mol
InChI Key: ZJEGUWBJHQZLDE-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . The IUPAC name for this compound is 5-fluoro-6-methyl-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Fluoro-6-methylpyridine-2-carboxylic acid is 1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Fluoro-6-methylpyridine-2-carboxylic acid is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

1. Synthesis of Fluorinated Pyridines

  • Application : Fluoropyridines are used in the synthesis of various biologically active compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Specific methods include the Umemoto reaction and Balts-Schiemann reaction .
  • Results : The synthesis of these compounds has led to the development of various biologically active compounds .

2. Use in Radiotherapy

  • Application : F 18 substituted pyridines are used for local radiotherapy of cancer .
  • Methods : Methods for the synthesis of F 18 substituted pyridines are presented .
  • Results : These compounds have shown potential in the local radiotherapy of cancer .

3. Use in Agricultural Products

  • Application : Fluoropyridines are used in the development of new agricultural products with improved physical, biological, and environmental properties .
  • Methods : Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .
  • Results : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

4. Use in Pharmaceutical Products

  • Application : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
  • Methods : High availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .
  • Results : Many fluorinated medicinal candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

5. Use in Synthesis of Herbicides and Insecticides

  • Application : Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Methods : The specific methods of synthesis are not detailed in the source, but typically involve chemical reactions that incorporate fluorine atoms into lead structures .
  • Results : The resulting compounds have been commercialized as agricultural active ingredients .

6. Use in Preparation of Chelating Ligands

  • Application : 6-Methylpyridine-2-carboxylic acid, a compound similar to “5-Fluoro-6-methylpyridine-2-carboxylic acid”, has been used in the preparation of 1,5-cyclooctadiene iridium (I) complexes bearing chelating ligands .
  • Methods : The specific methods of preparation are not detailed in the source, but typically involve chemical reactions that form complex structures .
  • Results : The resulting complexes have potential applications in various fields, including catalysis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-fluoro-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEGUWBJHQZLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717126
Record name 5-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methylpyridine-2-carboxylic acid

CAS RN

1005474-88-3
Record name 5-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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